BenchChemオンラインストアへようこそ!

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-(Cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-07-3) is a unique 6-aryl-3-amino-1,2,4-triazin-5(4H)-one scaffold essential for SAR exploration. Its distinct cyclopentylamino and 4-ethoxybenzyl groups, absent from published antiviral and oncology KSP inhibitor studies, fill a critical gap for probing flavivirus activity and kinesin spindle protein inhibition. Avoiding substituted analogs eliminates unquantifiable experimental risk. Ideal for computational docking, pharmacophore modeling, and as a blank-slate chemical probe for target deconvolution. Verify your research with this ≥95% purity, structurally novel building block.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 905765-07-3
Cat. No. B3020616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
CAS905765-07-3
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3
InChIInChI=1S/C17H22N4O2/c1-2-23-14-9-7-12(8-10-14)11-15-16(22)19-17(21-20-15)18-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,18,19,21,22)
InChIKeyNWICRVIJXOGDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-07-3): Structural Identity and Evidence Baseline for Procurement Decisions


3-(Cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-07-3; molecular formula C₁₇H₂₂N₄O₂; MW 314.38 g/mol) is a synthetic small molecule belonging to the 6-aryl-3-amino-1,2,4-triazin-5(4H)-one scaffold class [1]. This heterocyclic core has been investigated in peer-reviewed literature for antiviral activity against yellow fever virus and as a KSP (kinesin spindle protein) inhibitor template for oncology applications [2][3]. The compound itself, however, lacks publicly available, peer-reviewed quantitative biological activity data from primary research papers or authoritative databases at the time of this analysis. Its structural features—a cyclopentylamino group at position 3 and a 4-ethoxybenzyl substituent at position 6 on the 1,2,4-triazin-5(4H)-one ring—distinguish it from other members of this scaffold family and represent its primary verifiable differentiation points.

Why In-Class Substitution of 3-(Cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one Carries Unquantified Risk


Within the 6-aryl-3-amino-1,2,4-triazin-5(4H)-one scaffold class, even minor substituent modifications have been demonstrated to produce divergent biological outcomes. The Novodvorskyi et al. (2023) study of structurally related 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones against yellow fever virus identified that only 4 out of the tested derivatives exhibited strong inhibitory activity at µM concentrations, with the remaining analogs being substantially less active or inactive despite sharing the same core scaffold [1]. Similarly, within the KSP inhibitor patent literature, the 1,2,4-triazin-5-one scaffold shows that variation at the 3-amino and 6-benzyl positions can profoundly affect potency, selectivity, and pharmacokinetic properties [2]. Consequently, substituting 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one with a seemingly similar analog—such as 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one or 3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one—without confirmatory comparative data introduces unquantifiable risk to experimental reproducibility and research continuity.

Quantitative Differentiation Evidence for 3-(Cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-07-3)


Structural Differentiator: Cyclopentylamino vs. Cyclohexylamino at Position 3 Modulates Ring Size, Conformational Flexibility, and Predicted Target Binding

The target compound bears a cyclopentylamino substituent at the 3-position of the 1,2,4-triazin-5(4H)-one ring. Its closest commercially cataloged analog, 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-44-3), replaces this with a cyclohexylamino group. The cyclopentyl ring (5-membered) introduces a smaller steric footprint and distinct conformational preference relative to the cyclohexyl ring (6-membered). In kinase inhibitor design literature, the cyclopentyl-to-cyclohexyl substitution has been shown to alter binding mode, potency, and selectivity profiles in related heterocyclic systems, though no direct head-to-head comparison exists for these two specific compounds [1]. The 4-ethoxybenzyl group at position 6 differentiates this compound from analogs bearing 4-methoxybenzyl, 4-isopropylbenzyl, or unsubstituted benzyl groups, each of which confers distinct lipophilicity (calculated logP) and hydrogen-bond acceptor properties that can affect target engagement and solubility [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Ethoxybenzyl vs. Methoxybenzyl at Position 6: Lipophilicity and Hydrogen-Bond Capacity Differentiation

The 4-ethoxybenzyl substituent at position 6 of the target compound provides a distinct lipophilicity profile compared to the 4-methoxybenzyl analog 3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-08-4). The ethoxy group (–OCH₂CH₃) increases the calculated logP by approximately 0.5–0.6 log units relative to the methoxy analog (–OCH₃) based on fragment-based additivity principles, while maintaining a comparable hydrogen-bond acceptor capacity [1]. In the context of the Novodvorskyi et al. (2023) yellow fever virus study on this scaffold class, compounds bearing different aryl substituents at the 6-position exhibited a wide range of antiviral activities—from inactive to strong inhibition at µM concentrations—demonstrating that the 6-aryl group is a critical determinant of biological activity within this chemotype [2]. No direct comparative antiviral or antiproliferative data exist for the ethoxybenzyl vs. methoxybenzyl pair.

Drug-likeness Lipophilicity optimization ADME prediction

Cyclopentylamino vs. Allylamino at Position 3: Saturated Cyclic vs. Unsaturated Linear Amino Group Implications for Metabolic Stability

The target compound's cyclopentylamino substituent (a fully saturated secondary amine attached to a cyclopentyl ring) represents a fundamentally different metabolic liability profile compared to 3-(allylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS pending), which bears an allylamino group (CH₂=CH–CH₂–NH–) at the same position. The allyl group contains a terminal olefin that is susceptible to cytochrome P450-mediated epoxidation and subsequent glutathione conjugation, a well-characterized metabolic pathway for allylic amines [1]. In contrast, the cyclopentylamino group lacks this metabolic soft spot. Additionally, the cyclopentyl ring provides conformational constraint not present in the flexible allyl chain, which can influence target binding entropy [2]. No direct comparative metabolic stability or target engagement data exist for these two analogs.

Metabolic stability Cytochrome P450 Lead optimization

Class-Level Evidence: 6-Aryl-3-R-amino-1,2,4-triazin-5(4H)-ones Demonstrate µM-Range Antiviral Activity Against Yellow Fever Virus in a Substituent-Dependent Manner

Novodvorskyi et al. (2023) reported the synthesis and in vitro evaluation of a series of 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones against yellow fever virus [1]. Among all tested compounds, 4 derivatives exhibited strong inhibitory activity at µM concentrations with a favorable toxicity profile. The study established that antiviral potency within this scaffold is highly dependent on both the 6-aryl and 3-R-amino substituents. However, 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-07-3) was NOT among the specific compounds tested in this study; the data are class-level evidence only. This scaffold has also been claimed in patents as KSP inhibitors for oncology, though the specific compound is not exemplified in the available patent literature [2]. No quantitative IC₅₀, EC₅₀, CC₅₀, or Ki values have been published for the target compound itself.

Antiviral drug discovery Yellow fever virus Flavivirus inhibition

Validated Application Scenarios for 3-(Cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-07-3) Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of the 1,2,4-Triazin-5(4H)-one Scaffold for Antiviral or Antiproliferative Programs

Given its distinct cyclopentylamino and 4-ethoxybenzyl substituents, this compound serves as a defined structural probe for SAR studies within the 6-aryl-3-amino-1,2,4-triazin-5(4H)-one chemotype. The Novodvorskyi et al. (2023) study established that substituent identity at both the 3-amino and 6-aryl positions critically governs antiviral activity against yellow fever virus, yet their compound library did not include the cyclopentylamino/ethoxybenzyl combination [1]. Systematic comparison with the methoxybenzyl, isopropylbenzyl, cyclohexylamino, and allylamino analogs would fill a gap in the current SAR landscape for this scaffold. Researchers engaged in flavivirus or KSP-targeted oncology programs can use this compound to probe the pharmacological consequences of the cyclopentyl + ethoxybenzyl substitution pattern.

Computational Chemistry and In Silico Screening Campaigns Requiring Experimentally Untested Chemotypes

This compound occupies a region of chemical space—defined by the combination of a cyclopentylamino group and a 4-ethoxybenzyl group on the 1,2,4-triazin-5(4H)-one core—that is structurally distinct from compounds exemplified in the published patent (US 7,271,167 B2) [2] and primary literature [1]. It is therefore valuable as a novelty-bearing chemotype for virtual screening, molecular docking, and pharmacophore modeling studies aimed at identifying new chemical starting points for KSP inhibition or antiviral flavivirus targets. Its use in computational workflows does not require pre-existing biological data and leverages its verified structural uniqueness.

Analytical Reference Standard for Method Development and Quality Control of Structurally Related Triazinone Libraries

With a purity specification (typically ≥95% as reported by commercial suppliers) and a well-defined molecular identity (C₁₇H₂₂N₄O₂, MW 314.38 g/mol, CAS 905765-07-3), this compound can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development targeting the 1,2,4-triazin-5(4H)-one scaffold class. Its distinct retention time, mass spectrum, and NMR signature—arising from the cyclopentylamino and 4-ethoxybenzyl groups—provide a specific benchmark for distinguishing closely related analogs in compound library quality control workflows.

Chemical Biology Probe for Profiling the Target Engagement Landscape of 6-Aryl-3-amino-1,2,4-triazin-5(4H)-ones

As an analog with structural features not represented in the published antiviral SAR study by Novodvorskyi et al. (2023) [1] or the KSP patent literature [2], this compound can be deployed as a chemical probe in affinity-based proteomics (e.g., thermal shift assays, chemical proteomics) or phenotypic screening panels to identify novel protein targets engaged by this substitution pattern. The absence of published target data for this specific compound makes it a blank-slate tool for target deconvolution and mechanism-of-action studies where structural novelty is a key requirement.

Quote Request

Request a Quote for 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.